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molecular formula C7H13F3N2 B067540 1-(2,2,2-Trifluoroethyl)piperidin-4-amine CAS No. 187217-99-8

1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Cat. No. B067540
M. Wt: 182.19 g/mol
InChI Key: JJGAYYBQGNJNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06451804B1

Procedure details

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]-carbamic acid tert-butyl ester was then taken up in dioxane (80 mL) and hydrogen chloride gas was bubbled through the solution for 10 minutes. The reaction vessel was capped tightly and stirred for 1.5 hours. The solvent was removed under reduced pressure at 40° C. The residue was taken up in 42 mL of 0.5M sodium methoxide in methanol, stirred at room temperature for 3 hours, and filtered. The filtrate was concentrated, taken up in ethyl acetate, filtered, and concentrated to give 1.0 g of 1-(2,2,2-trifluoroethyl)piperidin-4-ylamine as a dark colored oil, (M+H)+=183.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]([F:18])([F:17])[F:16])[CH2:10][CH2:9]1)(C)(C)C>O1CCOCC1>[F:18][C:15]([F:16])([F:17])[CH2:14][N:11]1[CH2:12][CH2:13][CH:8]([NH2:7])[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)CC(F)(F)F)=O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogen chloride gas was bubbled through the solution for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction vessel was capped tightly
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure at 40° C
STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(CN1CCC(CC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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